N-(2,5-dimethylphenyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,5-dimethylphenyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide is a complex organic compound that belongs to the class of imidazo[2,1-b]thiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethylphenyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide typically involves a multi-step process:
Formation of the Imidazo[2,1-b]thiazole Core: This step involves the cyclization of a thioamide with an α-haloketone under basic conditions to form the imidazo[2,1-b]thiazole core.
Substitution Reaction: The phenyl group is introduced via a nucleophilic substitution reaction using a suitable phenyl halide.
Acetamide Formation: The final step involves the acylation of the imidazo[2,1-b]thiazole derivative with 2,5-dimethylphenylamine to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethylphenyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and imidazo[2,1-b]thiazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Phenyl halides in the presence of a base such as sodium hydride.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms.
Scientific Research Applications
N-(2,5-dimethylphenyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.
Materials Science: Use in the development of novel materials with unique electronic or optical properties.
Biological Studies: Investigation of its biological activity and potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of N-(2,5-dimethylphenyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(2,5-dimethylphenyl)-2-(6-methylimidazo[2,1-b]thiazol-3-yl)acetamide
- N-(2,5-dimethylphenyl)-2-(6-ethylimidazo[2,1-b]thiazol-3-yl)acetamide
Uniqueness
N-(2,5-dimethylphenyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide is unique due to the presence of the phenyl group at the 6-position of the imidazo[2,1-b]thiazole ring. This structural feature may confer distinct electronic and steric properties, influencing its reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C21H19N3OS |
---|---|
Molecular Weight |
361.5 g/mol |
IUPAC Name |
N-(2,5-dimethylphenyl)-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetamide |
InChI |
InChI=1S/C21H19N3OS/c1-14-8-9-15(2)18(10-14)22-20(25)11-17-13-26-21-23-19(12-24(17)21)16-6-4-3-5-7-16/h3-10,12-13H,11H2,1-2H3,(H,22,25) |
InChI Key |
OZJZIDWIHPTIAI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CC2=CSC3=NC(=CN23)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.